8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester, (3-endo)-
Description
This compound (CAS: 1222996-05-5) is a bicyclic molecule featuring an 8-azabicyclo[3.2.1]octane core. It has a tert-butyl ester at position 8 and a carboxylic acid group at position 3 in the endo configuration. The bicyclic framework confers structural rigidity, making it valuable in medicinal chemistry as a scaffold for drug development, particularly in targeting central nervous system receptors or enzymes .
Properties
IUPAC Name |
(1S,5R)-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-4-5-10(14)7-8(6-9)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8?,9-,10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXICUDOIXLKLJ-PBINXNQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679401 | |
| Record name | (1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280762-00-7, 1222996-05-5 | |
| Record name | (1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1R,3R,5S)-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | exo-8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester, (3-endo)- typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process often starts with an acyclic starting material that contains all the required stereochemical information. The stereocontrolled formation of the bicyclic scaffold is achieved through various methodologies, including desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar enantioselective methodologies as those used in laboratory settings. The reaction conditions are optimized for higher yields and purity, often involving advanced catalytic systems and controlled environments.
Chemical Reactions Analysis
Types of Reactions
8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester, (3-endo)- undergoes various types of chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester, (3-endo)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use in drug development for neurological conditions.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action for 8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester, (3-endo)- involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and functional differences between the target compound and analogous bicyclo[3.2.1]octane derivatives:
Structural and Functional Insights
Ester Group Variations: The tert-butyl ester (target compound) offers superior steric protection and hydrolytic stability compared to the benzyl ester (CAS 1159822-23-7), which is more labile under acidic or hydrogenolytic conditions . Replacing the carboxylic acid with an ethyl ester (CAS 354818-43-2) reduces polarity, enhancing lipid solubility for improved membrane permeability .
Stereochemical Impact :
- The endo configuration at position 3 (target compound) may favor specific binding interactions in biological systems, as seen in related tropane alkaloids like cocaine derivatives . In contrast, the exo isomer (e.g., benzyl ester) could exhibit altered pharmacokinetics due to conformational differences .
Salt Formation :
- The hydrochloride salt (CAS 1257442-93-5) demonstrates increased aqueous solubility compared to the free base, critical for formulation in pharmacological studies .
Pharmacological Relevance :
- Analogous 8-azabicyclo[3.2.1]octane derivatives, such as ecgonine methyl ester (CAS 50-36-2), highlight the scaffold’s utility in opioid receptor modulation, though substituent choice dictates agonist/antagonist activity .
Biological Activity
8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester, (3-endo)- is a compound belonging to the tropane alkaloid family. It has garnered attention for its potential biological activities, particularly in the context of neurotransmitter reuptake inhibition and therapeutic applications in various neurological disorders.
Chemical Structure and Properties
- IUPAC Name : (1S,5R)-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid
- CAS Number : 280762-00-7
- Molecular Formula : C13H21NO4
- Molecular Weight : 251.31 g/mol
Biological Activity
The biological activity of this compound is primarily associated with its role as a monoamine reuptake inhibitor , which is crucial in the treatment of various psychiatric and neurological disorders. The compound has been shown to interact with several neurotransmitter systems, including serotonin, norepinephrine, and dopamine pathways.
The mechanism of action involves the inhibition of the reuptake of monoamines in the central nervous system. This action can lead to increased levels of neurotransmitters in the synaptic cleft, thereby enhancing mood and cognitive functions. Specifically:
- Serotonin Reuptake Inhibition : Enhances mood and is beneficial in treating depression.
- Dopamine Reuptake Inhibition : May improve attention and reduce symptoms in conditions like ADHD.
Research Findings
Recent studies have explored the structure-activity relationships (SAR) of azabicyclo[3.2.1]octane derivatives, demonstrating that modifications to the chemical structure can significantly affect their potency and selectivity as reuptake inhibitors.
Case Studies
- Antidepressant Activity :
- Neuroprotective Effects :
Comparative Analysis
The following table summarizes key findings related to the biological activity of 8-Azabicyclo[3.2.1]octane derivatives compared to other known compounds:
Q & A
Q. What is the core structural feature of 8-azabicyclo[3.2.1]octane derivatives, and how does it influence their biological activity?
The core structure comprises a bicyclic scaffold with a nitrogen atom at the bridgehead position (8-aza) and three bridges of 3, 2, and 1 carbons, respectively. This rigid, conformationally restricted framework mimics tropane alkaloids, enabling interactions with neurotransmitter transporters (e.g., dopamine, serotonin) and receptors . The bicyclic rigidity enhances stereoselective binding to targets like the dopamine transporter (DAT), as substituents on the scaffold modulate affinity and selectivity .
Q. What synthetic strategies are used to construct the 8-azabicyclo[3.2.1]octane scaffold?
Key methods include:
- Radical cyclization : For example, bromo-substituted intermediates undergo tin hydride-mediated cyclization to form bicyclic structures with high diastereocontrol (>99%) .
- Enantioselective synthesis : Catalytic asymmetric methods (e.g., chiral auxiliaries or organocatalysts) are employed to access enantiopure scaffolds critical for tropane alkaloid synthesis .
- Esterification : The tert-butyl ester group at position 8 is introduced via protecting-group strategies, often using Boc (tert-butoxycarbonyl) chemistry .
Q. Which biological targets are commonly associated with 8-azabicyclo[3.2.1]octane derivatives?
These derivatives primarily interact with:
- Monoamine transporters : DAT, serotonin transporter (SERT), and norepinephrine transporter (NET), with substituents like diarylmethoxyethylidenyl enhancing uptake inhibition .
- Enzymes : Derivatives inhibit long-chain fatty acid elongase 6 (ELOVL6), suggesting potential applications in metabolic disorders .
Advanced Research Questions
Q. How do stereochemical variations in the 8-azabicyclo[3.2.1]octane scaffold impact biological activity and synthesis?
- Activity : Stereochemistry at the 3-endo position (e.g., tert-butyl ester orientation) affects binding kinetics. For example, exo vs. endo configurations alter DAT/SERT selectivity ratios by up to 10-fold .
- Synthesis : Enantioselective methods, such as chiral resolution or asymmetric catalysis, are critical to isolate active stereoisomers. Computational modeling (e.g., molecular docking) guides rational design of stereochemically optimized analogs .
Q. What methodologies resolve contradictions in structure-activity relationship (SAR) studies of these derivatives?
- Comparative binding assays : Radioligand displacement assays (e.g., using [³H]WIN 35,428 for DAT) quantify substituent effects across multiple transporters to identify conflicting trends .
- Metabolic profiling : LC-MS/MS analysis of metabolites (e.g., brasofensine derivatives) clarifies whether observed activity arises from the parent compound or metabolites .
- Computational SAR : QSAR models correlate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with transporter affinity, resolving outliers in experimental data .
Q. How are metabolic pathways of 8-azabicyclo[3.2.1]octane derivatives characterized?
- In vitro models : Liver microsomes or hepatocytes are incubated with the compound, followed by LC-HRMS to identify phase I (oxidation, N-dealkylation) and phase II (glucuronidation) metabolites .
- Isotope labeling : ¹⁴C-labeled analogs track metabolic fate in vivo, revealing major excretion routes (e.g., renal vs. hepatic) .
Q. What advanced strategies optimize selectivity for ELOVL6 over monoamine transporters?
- Hybrid pharmacophore design : Introducing bulky substituents (e.g., indazole-pyridine moieties) at position 3 reduces transporter affinity while enhancing ELOVL6 inhibition (IC₅₀ < 100 nM) .
- Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) identifies off-target interactions, enabling scaffold refinement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
